![molecular formula C20H25BrN2O2 B5043045 4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol](/img/structure/B5043045.png)
4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol is a complex organic compound that features a bromine atom, a methoxy group, and a piperazine ring substituted with a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol typically involves multiple steps. One common approach is to start with the bromination of a suitable phenol derivative, followed by the introduction of the methoxy group through methylation. The piperazine ring is then introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with the brominated phenol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the reactions proceed smoothly and safely.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The bromine and methoxy groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-phenol
- 4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-hydroxyphenol
- 4-chloro-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol
Uniqueness
4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol is unique due to the presence of both the bromine atom and the methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the piperazine ring makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
4-bromo-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O2/c1-14-5-4-6-18(15(14)2)23-9-7-22(8-10-23)13-16-11-17(21)12-19(25-3)20(16)24/h4-6,11-12,24H,7-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEVEIUHJHAXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C(=CC(=C3)Br)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(3-chlorophenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide](/img/structure/B5042964.png)
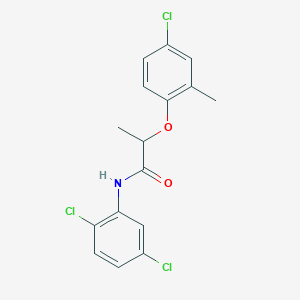
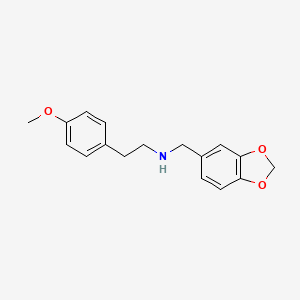
![N-(2-methylphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5042981.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5042984.png)
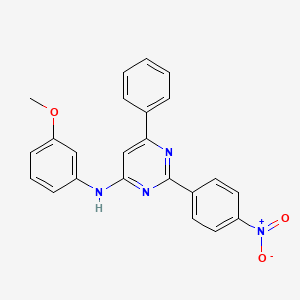

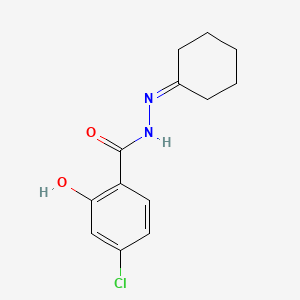
![N-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B5042998.png)
![2-(benzylthio)-N-[2-(tert-butylthio)ethyl]acetamide](/img/structure/B5043004.png)
![N-[3-({[(3-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B5043010.png)
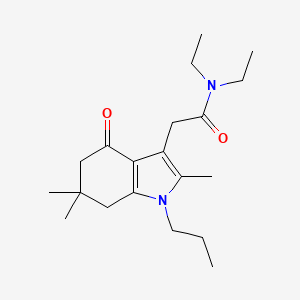
![N-{4-[(isopropylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5043027.png)
![5-(2-fluorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5043039.png)
